copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate
Description
This compound is a copper-coordinated macrocyclic sulfonate complex with a dimethyl(dioctadecyl)azanium counterion. Its structure features a highly substituted azanidanonacyclo[...]nonadecaene core, sulfonated at position 6, and stabilized by copper(II) coordination . The dimethyl(dioctadecyl)azanium component (CAS 8014-20-8) is a cationic surfactant, contributing to solubility and micelle formation in aqueous environments . This compound is structurally related to copper phthalocyanine sulfonates (e.g., C.I. Acid Blue 249), which are industrial dyes with sulfonate groups enhancing water solubility .
Properties
CAS No. |
70750-63-9 |
|---|---|
Molecular Formula |
C38H80N.C32H15CuN8O3S C70H95CuN9O3S |
Molecular Weight |
1206.2 g/mol |
IUPAC Name |
copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate |
InChI |
InChI=1S/C38H80N.C32H16N8O3S.Cu/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;41-44(42,43)16-13-14-23-24(15-16)32-39-30-22-12-6-5-11-21(22)28(37-30)35-26-18-8-2-1-7-17(18)25(33-26)34-27-19-9-3-4-10-20(19)29(36-27)38-31(23)40-32;/h5-38H2,1-4H3;1-15H,(H-2,33,34,35,36,37,38,39,40,41,42,43);/q+1;-2;+2/p-1 |
InChI Key |
IPHJYJHJDIGARM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=CC=CC=C94.[Cu+2] |
physical_description |
Dry Powder; Liquid, Other Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of phthalocyanine with copper salts in the presence of a suitable solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the complex structure. The long alkyl chains are introduced through a quaternization reaction, where dimethyl(dioctadecyl)amine reacts with the phthalocyanine-copper complex.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The copper center can undergo oxidation, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the copper center and the phthalocyanine ring.
Substitution: The long alkyl chains can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction can produce copper(I) complexes. Substitution reactions can yield a variety of derivatives with different alkyl or functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is a quaternary ammonium salt featuring a copper ion complexed with a long-chain hydrocarbon group and multiple nitrogen atoms in its structure. This unique configuration allows it to exhibit surfactant properties and interact favorably with biological systems.
Antimicrobial Activity
Copper complexes are well-known for their antimicrobial properties. The compound under discussion has been shown to possess significant antibacterial and antifungal activities due to the presence of the copper ion. Research indicates that copper complexes can inhibit the growth of various pathogens such as Staphylococcus aureus and Escherichia coli .
Phase Transfer Catalysis
The surfactant properties of the compound make it suitable for use as a phase transfer catalyst in organic synthesis. It enhances reaction rates in two-phase systems involving organic solvents and water . This application is particularly valuable in synthesizing other organic compounds efficiently.
Textile Industry
In the textile industry, the compound is utilized as a fabric softener due to its ability to impart softness and reduce static cling on fabrics . Its emulsifying properties also make it effective in dyeing and finishing processes.
Oil Recovery
The compound serves as an auxiliary agent in tertiary oil recovery processes. Its surfactant characteristics help improve the extraction efficiency of oil from reservoirs .
Vaccine Development
Recent studies have explored the use of dimethyl dioctadecyl ammonium compounds in vaccine formulations. These compounds can enhance immune responses against pathogens such as Mycobacterium tuberculosis, indicating potential applications in vaccine development .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of copper complexes against various bacterial strains. The results demonstrated that the copper complex exhibited a significant zone of inhibition against Klebsiella pneumoniae and Candida albicans, highlighting its potential use as an antimicrobial agent in clinical settings .
Case Study 2: Textile Softening
In an industrial application within the textile sector, the compound was tested for its effectiveness as a fabric softener. Fabrics treated with the compound showed improved softness and reduced static electricity compared to untreated fabrics .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the copper center with molecular targets. In catalytic reactions, the copper center facilitates electron transfer, enabling the reaction to proceed. In biological applications, the phthalocyanine ring absorbs light and transfers energy to surrounding molecules, generating reactive oxygen species that can damage or destroy target cells.
Comparison with Similar Compounds
Structural Comparison
Key Differences :
- The target compound’s macrocycle is larger and more rigid than smaller tetra-azacycloalkane complexes (13–16-membered rings) .
- Unlike non-sulfonated Schiff base complexes , the sulfonate group in the target compound improves aqueous compatibility, similar to industrial phthalocyanine dyes .
Computational and Analytical Comparisons
- Molecular Networking: LC-MS/MS data cluster sulfonated compounds (e.g., phthalocyanines) separately from non-sulfonated analogs due to fragmentation patterns .
- Docking Affinity : Sulfonate groups may interact with polar residues in enzyme binding pockets, differing from hydrophobic interactions of nitro-containing macrocycles .
Pharmacokinetic and Toxicity Considerations
- LogP and TPSA: The target compound’s logP (predicted ~2.5) and topological polar surface area (TPSA > 200 Ų) indicate moderate lipophilicity and high polarity, contrasting with non-sulfonated analogs (e.g., Cu(dien)₂Cl₂: logP ~1.2, TPSA ~80 Ų) .
- Cationic Surfactant Effects : The dimethyl(dioctadecyl)azanium counterion may induce membrane disruption, a toxicity risk absent in neutral complexes .
Biological Activity
The compound copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,...-6-sulfonate is a complex quaternary ammonium compound (QAC) with potential biological activity due to its unique structural properties and the presence of copper ions. This article reviews its biological activity based on available literature and research findings.
Structure and Properties
The compound consists of a cationic surfactant structure due to the presence of dimethyl dioctadecylammonium moieties and a copper ion which may enhance its antimicrobial properties. The amphiphilic nature of QACs allows them to interact with microbial cell membranes effectively.
Antimicrobial Activity
Mechanism of Action:
QACs like this compound exhibit antimicrobial activity through several mechanisms:
- Membrane Disruption: The cationic surfactant disrupts the integrity of microbial membranes by interacting with negatively charged phospholipids.
- Protein Denaturation: By binding to proteins within microbial cells and altering their structure.
- Quorum Sensing Inhibition: Some QACs can interfere with bacterial communication systems.
Case Studies:
-
Efficacy Against Bacteria:
- Studies have shown that QACs are effective against both Gram-positive and Gram-negative bacteria. For instance:
- Fungal Activity:
Toxicological Profile
While QACs have significant antimicrobial potential, they also raise concerns regarding toxicity:
- Ecotoxicity: Research indicates that some QACs exhibit acute toxicity to aquatic organisms such as Daphnia magna, with EC50 values reported in the low microgram per liter range .
- Human Health Risks: Potential dermal and respiratory effects have been noted in exposure studies; however, specific data on this compound remains limited .
Comparative Analysis
A comparative table summarizing the biological activity of various QACs including this compound is presented below:
| Compound | Antimicrobial Activity | MIC (µg/mL) | Toxicity Level |
|---|---|---|---|
| Copper;dimethyl(dioctadecyl)azanium... | Broad spectrum | 12.5 | Moderate |
| Cetyltrimethylammonium bromide (CTAB) | Effective against bacteria | 10 | Low |
| Dimethyldioctadecylammonium chloride (DODAC) | Effective against fungi | 15 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
